2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
Description
2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes a benzamide core substituted with dichloro and phthalazinone groups. It is often used as an intermediate in the synthesis of various bioactive molecules, particularly in the field of medicinal chemistry.
Properties
Molecular Formula |
C16H11Cl2N3O2 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-9-5-6-12(13(18)7-9)15(22)19-8-14-10-3-1-2-4-11(10)16(23)21-20-14/h1-7H,8H2,(H,19,22)(H,21,23) |
InChI Key |
CEFNQMGTCKAYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the phthalazinone moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it can inhibit enzymes like poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
- 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its dichloro substitution, which enhances its reactivity and potential for further chemical modifications. This makes it particularly valuable in the synthesis of diverse bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
